REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([O:10][CH3:11])[C:5]([NH2:9])=[N:6][C:7]=1[CH3:8].C([O-])=O.[NH4+]>CO.[Pd]>[CH3:11][O:10][C:4]1[C:5]([NH2:9])=[N:6][C:7]([CH3:8])=[CH:2][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C(=NC1C)N)OC
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a plug of celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC(=CN1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |